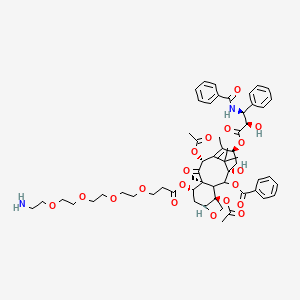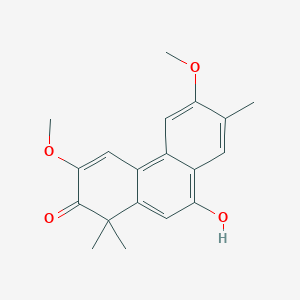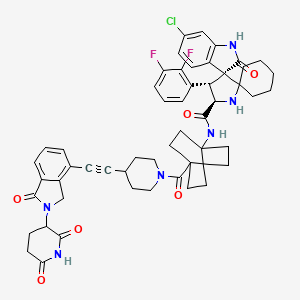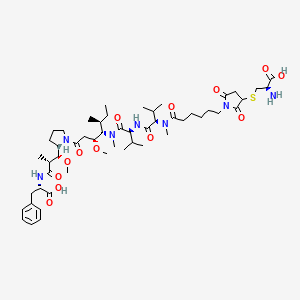
AD-227
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AD-227 is a novel potent inhibitor of the MDM2-p53 interaction.
Aplicaciones Científicas De Investigación
Use in Alzheimer's Disease Diagnosis :
- BF-227 has been shown to have a high binding affinity to synthetic amyloid-β (Aβ) fibrils, making it a promising PET probe for in vivo detection of dense amyloid deposits in AD patients (Kudo et al., 2007).
- Clinical PET studies using BF-227 demonstrated its retention in the cerebral cortices of AD patients but not in those of normal subjects. This suggests its potential in early and precise detection of AD (Kudo et al., 2007).
Applications in Mild Cognitive Impairment (MCI) :
- A voxel-based analysis of BF-227 PET images showed abnormal distribution of BF-227 mainly in the posterior association area in MCI converters and patients with AD. This indicates BF-227's utility in predicting the progression of MCI to AD (Shao et al., 2010).
Comparative Studies with FDG-PET :
- Studies comparing BF-227 PET with FDG-PET (a glucose metabolism imaging technique) in AD cases have shown that BF-227 PET could be more specific and sensitive in differentiating AD from normal control, indicating its potential for early detection of AD pathology, even in the MCI stage (Furukawa et al., 2010).
Detection of Various Protein Misfolding Diseases :
- BF-227 has been evaluated for its ability to detect various types of misfolded proteins, not just in AD but also in other neurodegenerative disorders like dementia with Lewy bodies (DLB), showing its versatility in detecting different protein aggregates in the brain (Okamura et al., 2013).
Propiedades
Nombre del producto |
AD-227 |
|---|---|
Fórmula molecular |
C32H32ClFN6O3 |
Peso molecular |
603.0954 |
Nombre IUPAC |
6-Chloro-3-[(cyclohexylmethylamino)-[1-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]tetrazol-5-yl]methyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C32H32ClFN6O3/c33-23-12-15-25-27(16-23)36-30(32(41)42)28(25)29(35-17-20-6-2-1-3-7-20)31-37-38-39-40(31)18-21-10-13-24(14-11-21)43-19-22-8-4-5-9-26(22)34/h4-5,8-16,20,29,35-36H,1-3,6-7,17-19H2,(H,41,42) |
Clave InChI |
UTAPGZSFNPYXQF-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(C(NCC2CCCCC2)C3=NN=NN3CC4=CC=C(OCC5=CC=CC=C5F)C=C4)C6=C1C=C(Cl)C=C6)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AD-227; AD 227; AD227 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(4-Hexanoyl-phenoxy)-propyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B1192054.png)

![2-[4-(4-methylphenyl)-2-pyridin-2-yl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B1192059.png)
